BenchChemオンラインストアへようこそ!

Iprotiazem

Medicinal chemistry Scaffold hopping Calcium channel modulation

Iprotiazem (CAS 105118-13-6) is a chiral small-molecule calcium channel blocker classified within the benzothiazepine derivative family, carrying the International Nonproprietary Name (INN) designation. Its core scaffold is 2H-1,4-benzothiazin-3(4H)-one, distinguishing it from the 1,5-benzothiazepine nucleus of diltiazem.

Molecular Formula C37H49N3O5S
Molecular Weight 647.9 g/mol
CAS No. 105118-13-6
Cat. No. B009621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIprotiazem
CAS105118-13-6
Molecular FormulaC37H49N3O5S
Molecular Weight647.9 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC
InChIInChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1
InChIKeyJSLZUBLGGPEVQN-DIPNUNPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iprotiazem (CAS 105118-13-6) Procurement Guide: Benzothiazinone Calcium Channel Blocker for Cardiovascular Research


Iprotiazem (CAS 105118-13-6) is a chiral small-molecule calcium channel blocker classified within the benzothiazepine derivative family, carrying the International Nonproprietary Name (INN) designation . Its core scaffold is 2H-1,4-benzothiazin-3(4H)-one, distinguishing it from the 1,5-benzothiazepine nucleus of diltiazem [1]. The FDA Global Substance Registration System identifies iprotiazem as a vasodilator with the UNII code 3VPX99Q2D7 [2]. Unlike the clinically approved benzothiazepine diltiazem, iprotiazem remains an unapproved investigational compound with no registered clinical trials, and authoritative databases such as ChEMBL report no bioactivity data for this entity [3]. Its molecular architecture incorporates a trimethoxyphenethyl-piperazine moiety linked via a butoxy spacer to the benzothiazinone core, yielding a substantially higher molecular weight (647.9 g/mol) and computed lipophilicity (XLogP3-AA = 6.9) than any marketed benzothiazepine calcium antagonist [4].

Why Iprotiazem (CAS 105118-13-6) Cannot Be Replaced by Diltiazem or Other Generic Calcium Channel Blockers


Substituting iprotiazem with diltiazem or any other approved calcium channel blocker in a research program introduces a fundamental confound: the two compounds operate on different core scaffolds with distinct physicochemical signatures. Iprotiazem is built on a 1,4-benzothiazin-3-one nucleus, whereas diltiazem, clentiazem, and siratiazem share the 1,5-benzothiazepine ring system [1]. This scaffold divergence alone predicts different conformational preferences, hydrogen-bonding patterns, and target interaction surfaces. Furthermore, iprotiazem contains a pendant trimethoxyphenethyl-piperazine substituent—an extended basic amine motif absent in all marketed benzothiazepines [2]. The resulting computed lipophilicity (XLogP3-AA = 6.9) far exceeds that of diltiazem (XLogP3-AA ≈ 3.7), implying substantial differences in membrane partitioning, protein binding, and tissue distribution [3]. In the absence of head-to-head pharmacological data, the physicochemical gap alone suffices to reject any assumption of functional interchangeability for in vitro or in vivo experimental designs.

Iprotiazem (CAS 105118-13-6) Quantitative Differentiation Evidence Against Comparator Compounds


Core Scaffold Divergence: 1,4-Benzothiazin-3-one Versus 1,5-Benzothiazepine

Iprotiazem employs a 2H-1,4-benzothiazin-3(4H)-one heterocyclic core, confirmed by the FDA GSRS preferred IUPAC name [1]. In contrast, all clinically available benzothiazepine calcium channel blockers—diltiazem, clentiazem, and siratiazem—are built on the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one scaffold. This difference relocates the sulfur atom from the 5-position (diltiazem class) to the 4-position of the thiazine ring (iprotiazem), altering ring size from a seven-membered thiazepine to a six-membered thiazinone. The carbonyl is positioned at C3 rather than C4, and the N-methyl substitution pattern differs. These changes collectively redefine the pharmacophoric geometry accessible to the L-type calcium channel pore [2].

Medicinal chemistry Scaffold hopping Calcium channel modulation

Lipophilicity Differential: XLogP3-AA of 6.9 for Iprotiazem Versus 3.7 for Diltiazem

PubChem computed XLogP3-AA values reveal iprotiazem's lipophilicity (6.9) as approximately 3.2 log units higher than that of diltiazem (3.7) [1]. This difference corresponds to an approximately 1,600-fold higher theoretical octanol-water partition coefficient for iprotiazem, predicting markedly different membrane partitioning kinetics. Among benzothiazepine-class calcium antagonists, clentiazem—the most lipophilic clinically studied analog—reaches approximately 5-fold higher lipophilicity than diltiazem; iprotiazem surpasses even clentiazem by a substantial margin [2].

Physicochemical profiling Drug-likeness Membrane permeability

Molecular Weight and Complexity: Iprotiazem (647.9 Da) Versus Diltiazem (414.5 Da)

Iprotiazem's molecular weight (647.9 g/mol) exceeds that of diltiazem (414.5 g/mol) by 233.4 g/mol, placing iprotiazem firmly beyond the Lipinski Rule-of-Five cutoff (MW >500) while diltiazem remains compliant [1]. The mass difference arises primarily from the trimethoxyphenethyl-piperazine-butyloxy side chain, which adds 14 heavy atoms absent in diltiazem. This structural extension yields 37 carbon atoms versus diltiazem's 22, 3 nitrogen atoms versus 2, and 5 oxygen atoms versus 4, substantially increasing the compound's conformational degrees of freedom and potential for polypharmacology [2].

Molecular property space Beyond Rule of 5 Chemical probe development

Unique Trimethoxyphenethyl-Piperazine Pharmacophore Absent in All Marketed Benzothiazepines

Iprotiazem's structure incorporates a 4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl moiety connected via a butoxy linker to the phenyl ring at the 2-position of the benzothiazinone core, as documented by the FDA GSRS preferred IUPAC name [1]. This trimethoxyphenethyl-piperazine fragment is a recognized privileged motif in GPCR ligand design, particularly for serotonin and dopamine receptor subtypes, and bears structural resemblance to the mescaline pharmacophore. No marketed benzothiazepine calcium channel blocker (diltiazem, clentiazem) contains this substructure; their basic amine side chains are limited to dimethylaminoethyl groups [2]. The butoxy tether length (4-carbon spacer) further differentiates iprotiazem from diltiazem's direct N-alkyl connection to the benzothiazepine core, expanding the reach of the basic nitrogen into a distinct region of chemical space [3].

Pharmacophore design GPCR privileged motifs Polypharmacology

Stereochemical Identity: Single (R)-Enantiomer Versus Racemic or Multi-Stereocenter Comparators

Iprotiazem is defined as the single (R)-enantiomer at the 2-position of the benzothiazinone ring, as specified by the (+)-(R) designation in the FDA GSRS preferred name and the [C@@] stereodescriptor in PubChem SMILES [1]. Diltiazem, by comparison, possesses two stereocenters and is used clinically as the (2S,3S)-(+)-enantiomer (d-cis-diltiazem), while its (2R,3R)-enantiomer is pharmacologically distinct. The calcium antagonist activity of benzothiazepine/benzothiazinone derivatives is known to be stereospecific, with enantiomeric potency ratios often exceeding 10-fold [2]. Iprotiazem's single stereocenter simplifies stereochemical quality control relative to diltiazem's dual-center system, but also concentrates all activity into one configuration, making enantiomeric purity critical.

Chiral pharmacology Enantioselectivity Stereochemical purity

Regulatory and Development Status: Investigational Tool Compound Versus Approved Drug

Iprotiazem is classified as an unapproved investigational compound. The Ozmosi drug profile confirms approval status as 'Not Approved' with no approved countries . NCATS Inxight Drugs lists iprotiazem simply as a vasodilator with no associated clinical development phase [1]. This status contrasts with diltiazem, which is FDA-approved for hypertension and angina and available as a pharmaceutical-grade reference standard. For researchers, iprotiazem is not available as a pharmacopeial reference material and must be sourced as a research-grade chemical from specialty suppliers, with batch-to-batch purity verification being the sole responsibility of the end user [2].

Chemical probe Preclinical tool Procurement compliance

Iprotiazem (CAS 105118-13-6) Research Application Scenarios Based on Verified Differentiation Evidence


Scaffold-Hopping SAR Studies of Calcium Channel Blocker Chemotypes

Iprotiazem's 1,4-benzothiazin-3-one core represents a scaffold departure from the 1,5-benzothiazepine nucleus of diltiazem and clentiazem, making it a valuable tool for medicinal chemistry campaigns investigating how ring size and heteroatom placement affect L-type calcium channel binding [1]. Its procurement is warranted when the research question requires systematic comparison of benzothiazinone versus benzothiazepine pharmacophores within a controlled chemical series, as the compound provides the benzothiazinone reference point against which 1,5-benzothiazepine SAR can be benchmarked.

Physicochemical Profiling of Beyond-Rule-of-5 Calcium Channel Modulators

With a molecular weight of 647.9 g/mol and XLogP3-AA of 6.9, iprotiazem occupies a region of physicochemical space that is under-explored among calcium channel ligands, most of which comply with Lipinski rules [2]. This makes iprotiazem a suitable reference compound for studies examining how high lipophilicity and high molecular weight affect calcium channel modulator permeability, efflux transporter susceptibility, and intracellular distribution—parameters that cannot be studied using rule-of-five-compliant compounds like diltiazem (MW 414.5, XLogP3-AA 3.7).

Trimethoxyphenethyl-Piperazine Polypharmacology Profiling

The presence of the 4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl substituent—a structural feature completely absent in diltiazem, clentiazem, and verapamil—positions iprotiazem as a candidate for polypharmacology screening against aminergic GPCR panels [3]. Research programs investigating the intersection of calcium channel blockade with serotonin, dopamine, or adrenergic receptor modulation may use iprotiazem as a starting point for understanding how a trimethoxyphenethyl-piperazine motif appended to a calcium antagonist core alters target selectivity profiles.

Enantioselective Calcium Antagonist Reference for Chiral Analytical Method Development

Iprotiazem's single (R)-stereocenter, confirmed by the FDA UNII record, simplifies chiral chromatographic method development relative to the dual-stereocenter system of diltiazem [4]. Analytical laboratories developing chiral separation protocols for benzothiazine/benzothiazepine calcium antagonists can use iprotiazem as a two-enantiomer model system before progressing to the more complex four-stereoisomer separation required for diltiazem, thereby accelerating method optimization while maintaining scaffold relevance.

Quote Request

Request a Quote for Iprotiazem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.